2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O3/c18-13-4-2-1-3-11(13)9-14(25)22-16-24-23-15(26-16)10-5-7-12(8-6-10)27-17(19,20)21/h1-8H,9H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUZTHXTVJYVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The synthesis begins with the preparation of the 1,3,4-oxadiazole core. This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Introduction of the Trifluoromethoxyphenyl Group: : The trifluoromethoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions. This step often involves the use of trifluoromethoxybenzene derivatives and appropriate nucleophiles under basic conditions.
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Acetamide Formation: : The final step involves the acylation of the oxadiazole derivative with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine (TEA) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to ring opening or amine formation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity. Additionally, it could be incorporated into materials science for the creation of new polymers or coatings with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Structural Features
Key Observations :
Physicochemical Properties
*Estimated based on structural similarity.
†Calculated from .
Key Observations :
- L934-0536’s trifluoromethoxy group increases lipophilicity compared to fluorophenyl derivatives (e.g., 4l) but remains less hydrophobic than trifluoromethyl-containing analogues (e.g., 3d) .
- The racemic mixture in L934-0536 may complicate enantiomer-specific activity, unlike single-stereoisomer compounds .
Key Observations :
Key Observations :
- Oxadiazole derivatives (e.g., 4l, 6f) generally achieve higher yields (~70-74%) than thiadiazoles (e.g., 3d, 54%) .
Biological Activity
The compound 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C18H15ClF3N3O2
- Molecular Weight: 385.78 g/mol
Biological Activities
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Anticancer Activity
The oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines. For instance, a related oxadiazole derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) .Cell Line IC50 (µM) HT-29 92.4 A549 Varies HeLa Varies CaCo-2 Varies -
Antimicrobial Activity
The compound has shown promising antibacterial and antifungal activities. Studies have reported that oxadiazole derivatives exhibit moderate to strong effects against pathogens such as Xanthomonas oryzae and Rhizoctonia solani, with effective concentrations (EC50) reported in the range of 19.44 to 36.25 µM . -
Anti-inflammatory Effects
Some derivatives have also been evaluated for their anti-inflammatory properties, showing inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes: The compound may inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation.
- Receptor Modulation: It may act as a modulator for specific receptors involved in cellular signaling pathways, contributing to its anticancer and anti-inflammatory effects .
Case Studies
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Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cervical cancer (HeLa) and colon cancer (CaCo-2) cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxicity, with some derivatives achieving IC50 values as low as 1.143 µM against renal cancer cell lines . -
Agricultural Applications
Beyond medicinal uses, derivatives like this compound have been explored for agricultural purposes due to their nematocidal and antifungal properties. These compounds showed effective control over plant pathogens, suggesting potential as environmentally friendly pesticides .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 2-(2-chlorophenyl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide?
- Methodology :
- Step 1 : Synthesize the oxadiazole core via cyclization of acylhydrazides using POCl₃ or other dehydrating agents, as demonstrated in analogous oxadiazole syntheses .
- Step 2 : Couple the oxadiazole intermediate with 2-(2-chlorophenyl)acetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) under reflux in aprotic solvents like DMF or THF.
- Optimization : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 7:3) and adjust stoichiometry (e.g., 1:1.2 molar ratio of oxadiazole to acid chloride) to minimize side products .
- Yield Improvement : Recrystallize the final product from pet-ether or ethanol to achieve >85% purity .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to verify substituent positions. For example, the trifluoromethoxy group (-OCF₃) shows a characteristic ¹⁹F NMR signal at ~-55 ppm, while the oxadiazole C=N protons resonate at δ 8.5–9.0 ppm .
- IR : Confirm the presence of amide C=O stretching (~1680 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
- X-ray Diffraction : For crystallographic validation, compare bond lengths and angles with structurally similar oxadiazoles (e.g., C-N bond lengths ~1.28 Å in the oxadiazole ring) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific enzyme targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or kinase targets). Focus on hydrogen bonding between the acetamide group and catalytic residues (e.g., His90 in COX-2) .
- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å for stable complexes) and binding free energy (MM-PBSA ΔG < -8 kcal/mol) .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl and OCF₃ groups) with binding affinity using QSAR models .
Q. How should contradictory data on the compound’s solubility and bioavailability be resolved?
- Methodology :
- Solubility Assays : Compare results from shake-flask (aqueous buffer) vs. HPLC-DAD methods. For low solubility (<10 µg/mL), consider lipid-based nanoformulations or PEGylation .
- Bioavailability Studies : Use Caco-2 cell monolayers to measure apparent permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption). Discrepancies may arise from assay pH or bile salt interference .
- Meta-Analysis : Apply the Higgins I² statistic to quantify heterogeneity across studies. If I² > 50%, conduct subgroup analysis by experimental conditions (e.g., pH 7.4 vs. 6.8) .
Q. What mechanistic insights explain the compound’s selective inhibition of cancer cell lines?
- Methodology :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., MCF-7 breast cancer) to identify dysregulated pathways (e.g., apoptosis markers like Bax/Bcl-2 ratio > 3) .
- Flow Cytometry : Quantify cell cycle arrest (e.g., G1 phase accumulation > 40%) and mitochondrial membrane depolarization (JC-1 assay, ΔΨm loss > 50%) .
- Enzyme Assays : Measure IC₅₀ against purified kinases (e.g., EGFR T790M, IC₅₀ < 1 µM suggests high potency) using fluorescence polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
